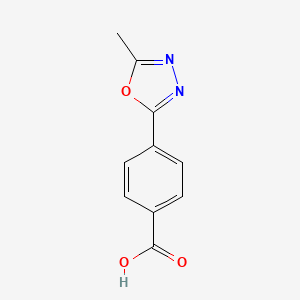

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDLGCAERPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589906 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-28-2 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.

Synthesis

The synthesis of this compound can be achieved through a two-step process commencing from the readily available starting material, monomethyl terephthalate. The overall reaction scheme involves the formation of a key intermediate, 4-(hydrazinecarbonyl)benzoic acid (4-carboxybenzohydrazide), followed by cyclization to yield the target 1,3,4-oxadiazole ring.

A common and effective method for the formation of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation reaction between aldehydes and acyl hydrazines, followed by oxidative cyclization. Other established methods include the dehydrative cyclization of 1,2-diacylhydrazines using reagents like phosphorus oxychloride.

Synthetic Pathway

The proposed synthetic pathway is as follows:

Step 1: Synthesis of 4-(hydrazinecarbonyl)benzoic acid (2)

Monomethyl terephthalate (1) is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 4-(hydrazinecarbonyl)benzoic acid (2).

Step 2: Synthesis of this compound (4)

The intermediate hydrazide (2) is then reacted with an acetylating agent to form a diacylhydrazine intermediate (3), which is subsequently cyclized to the desired 1,3,4-oxadiazole (4). A common method for this cyclization is the use of a dehydrating agent like phosphorus oxychloride. An alternative one-pot approach involves the direct reaction of the hydrazide (2) with triethyl orthoacetate.

Experimental Protocols

Step 1: Synthesis of 4-(hydrazinecarbonyl)benzoic acid (2)

-

To a solution of monomethyl terephthalate (1) (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 4-(hydrazinecarbonyl)benzoic acid (2).

Step 2: Synthesis of this compound (4)

Method A: Two-step cyclization via diacylhydrazine

-

Suspend 4-(hydrazinecarbonyl)benzoic acid (2) (1 equivalent) in a suitable solvent like pyridine or N,N-dimethylformamide.

-

Add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the N-acetyl-N'-(4-carboxybenzoyl)hydrazine intermediate (3).

-

To the reaction mixture, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

-

Heat the mixture at 80-90 °C for 2-3 hours.

-

Pour the cooled reaction mixture onto crushed ice.

-

The precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield this compound (4).

Method B: One-pot cyclization with triethyl orthoacetate

-

A mixture of 4-(hydrazinecarbonyl)benzoic acid (2) (1 equivalent) and triethyl orthoacetate (3-5 equivalents) is heated at reflux for 12-24 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess triethyl orthoacetate is removed under reduced pressure.

-

The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

-

The solid product is collected by filtration, washed, and dried to give this compound (4).

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, spectroscopy (NMR, IR), and mass spectrometry.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃[2][3] |

| Molecular Weight | 204.19 g/mol [3] |

| Melting Point | Similar isomeric compounds, such as 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, have a reported melting point of 262 °C, which can be used as an estimate.[4] |

| Appearance | Expected to be a solid. |

| Calculated Density | 1.337 g/cm³[2] |

| Calculated Boiling Point | 405.07 °C at 760 mmHg[2] |

| Calculated Flash Point | 198.779 °C[2] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety and the methyl group on the oxadiazole ring. The aromatic protons would likely appear as two doublets in the range of δ 7.5-8.5 ppm. The methyl protons would appear as a singlet around δ 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which may be exchangeable with D₂O. For comparison, the aromatic protons of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids appear around 8.1 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected around 167 ppm. The aromatic carbons will resonate in the region of 125-135 ppm. The two carbons of the oxadiazole ring are expected at approximately 165 ppm and 160 ppm. The methyl carbon should appear at a higher field, around 10-15 ppm. For a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretching of the carboxylic acid |

| ~1700-1680 | C=O stretching of the carboxylic acid |

| ~1610, 1580, 1450 | C=C stretching of the aromatic ring |

| ~1550 | C=N stretching of the oxadiazole ring |

| ~1250, 1020 | C-O stretching |

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.19). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the oxadiazole ring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the characterization of the synthesized compound.

References

Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is limited in publicly available literature, this document compiles predicted properties from established computational models and outlines detailed experimental protocols for their empirical determination. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related oxadiazole derivatives.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a carboxylic acid moiety and an oxadiazole ring suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new molecules.

Physicochemical Properties

The following tables summarize the available computed and predicted physicochemical data for this compound. It is important to note that these are calculated values and experimental verification is crucial.

Table 1: General and Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | LookChem |

| Molecular Weight | 204.19 g/mol | LookChem |

| CAS Number | 892502-28-2 | LookChem |

| Appearance | White Powder (Predicted) | N/A |

| Calculated logP | 1.85 | ChemBlink |

| Calculated Density | 1.337 g/cm³ | ChemBlink |

| Calculated Boiling Point | 405.07 °C at 760 mmHg | ChemBlink |

| Calculated Refractive Index | 1.583 | ChemBlink |

Table 2: Experimentally Undetermined Properties

| Property | Value | Notes |

| Melting Point | N/A | Not experimentally determined in available literature. |

| Aqueous Solubility | N/A | Not experimentally determined in available literature. |

| pKa | N/A | Not experimentally determined in available literature. |

Experimental Protocols for Physicochemical Characterization

Due to the absence of published experimental data for several key physicochemical properties of this compound, this section provides detailed, generalized protocols for their determination. These methods are standard in the field and are applicable to crystalline organic acids.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2]

-

Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[3][4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[5]

-

For an unknown compound, a preliminary rapid heating (10-20 °C/min) is performed to determine an approximate melting range.[5]

-

A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[3]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[3][4]

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a crucial parameter for its potential pharmaceutical applications.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of purified water (and relevant buffers if pH-dependent solubility is to be determined).

-

Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis or a buffer for UV-Vis spectroscopy).

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.[6]

-

The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[8] A constant ionic strength should be maintained using a background electrolyte like KCl.[7]

-

Place the solution in a beaker with a stir bar and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved carbon dioxide.[7]

-

Titrate the solution with the standardized strong base, adding the titrant in small, known increments.[7]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[7]

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.[8]

Synthesis Workflow

The synthesis of this compound typically involves the cyclization of a diacylhydrazine precursor. A general and efficient method involves the reaction of a benzoic acid derivative with an acyl hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[9]

Caption: A general workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These activities suggest potential interactions with various biological targets and pathways. Further research is required to elucidate the specific mechanisms of action for this particular compound.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care in a laboratory setting. It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in drug discovery and materials science. This technical guide has consolidated the available predicted physicochemical data and provided detailed experimental protocols for the determination of its key properties. The outlined synthesis workflow provides a practical approach for its preparation. Further experimental investigation is necessary to validate the predicted properties and to explore the specific biological activities and mechanisms of action of this promising molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 892502-28-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, with CAS number 892502-28-2, is a synthetic organic compound featuring a benzoic acid moiety linked to a 5-methyl-1,3,4-oxadiazole ring. While its structural motifs are common in pharmacologically active molecules, publicly available scientific literature does not currently provide specific details on its biological activity or mechanism of action. This document serves as a technical guide, summarizing the available chemical and physical data for this compound. It is primarily cataloged and sold as a research chemical and a building block for organic synthesis. Its potential utility lies in its application as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of the physical properties, such as boiling and flash points, are calculated rather than experimentally determined values.

| Property | Value | Reference |

| CAS Number | 892502-28-2 | |

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.19 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-(5-Methyl-oxadiazol-2-yl)-benzoic acid | |

| Appearance | White powder (reported by suppliers) | |

| Purity | ≥95% (as offered by various suppliers) | |

| Density (calculated) | 1.337 g/cm³ | |

| Boiling Point (calculated) | 405.07 °C at 760 mmHg | |

| Flash Point (calculated) | 198.779 °C | |

| Refractive Index (calculated) | 1.583 | |

| Safety Information | Irritant |

Synthesis

A common method for synthesizing 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate. In the case of the target molecule, this would likely start from terephthalic acid monomethyl ester chloride and acetic hydrazide. The resulting diacylhydrazine would then be subjected to dehydrative cyclization, followed by hydrolysis of the methyl ester to yield the final benzoic acid product.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

There is a notable absence of published data regarding the biological activity of this compound. Searches of scientific databases and patent literature did not yield any studies detailing its effects on biological systems, such as enzyme inhibition, receptor binding, or cellular responses.

It is important to distinguish this compound from the structurally similar 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide . The benzenesulfonamide analog has been investigated as a selective inhibitor of carbonic anhydrase II, with potential applications in treating glaucoma. However, the replacement of the sulfonamide group with a carboxylic acid function significantly alters the molecule's chemical properties and likely its biological targets. Therefore, the biological data for the benzenesulfonamide derivative cannot be extrapolated to the benzoic acid compound.

The 1,3,4-oxadiazole ring is a well-known scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. However, without specific experimental data for this compound, any discussion of its potential pharmacological role would be purely speculative.

Experimental Protocols

As no specific biological studies or detailed synthesis procedures for this compound have been identified in the public domain, this guide cannot provide detailed experimental protocols. Researchers interested in working with this compound would need to develop their own methods for synthesis, purification, and biological evaluation based on general chemical principles and the proposed workflow.

Conclusion

This compound (CAS 892502-28-2) is a chemical compound with a well-defined structure that is commercially available as a research chemical. While its constituent chemical moieties are of interest in drug discovery, there is currently no published scientific literature detailing its biological activity, mechanism of action, or specific applications. The information available is limited to its basic chemical and physical properties. Consequently, its primary role at present appears to be that of a building block or chemical intermediate for the synthesis of other compounds. Further research is required to determine if this molecule possesses any intrinsic biological activity of therapeutic relevance. Researchers and drug development professionals should consider this compound as a starting material for synthetic campaigns rather than a well-characterized bioactive agent.

Spectroscopic Profile of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS No. 892502-28-2). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization and synthesis of novel chemical entities. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.19 g/mol .[1] Its structure features a benzoic acid moiety substituted at the 4-position with a 5-methyl-1,3,4-oxadiazole ring. This unique combination of functional groups makes it a subject of interest for potential applications in medicinal chemistry and materials science.

Predicted Spectral Data

Due to the limited availability of public domain experimental spectra for this specific molecule, the following data tables present predicted values based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.3 | Singlet (broad) | 1H | -COOH |

| ~8.15 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~8.00 | Doublet | 2H | Aromatic (ortho to oxadiazole) |

| ~2.60 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~165 | C of Oxadiazole (adjacent to N) |

| ~163 | C of Oxadiazole (adjacent to Benzene) |

| ~134 | Aromatic C (ipso- to -COOH) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~128 | Aromatic CH (ortho to oxadiazole) |

| ~126 | Aromatic C (ipso- to oxadiazole) |

| ~11 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Methyl) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1580 | Medium | C=C stretch (Aromatic ring) |

| ~1550 | Medium | C=N stretch (Oxadiazole ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1250 | Medium | C-O-C stretch (Oxadiazole ring) |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS)

| m/z (Mass-to-charge ratio) | Ion |

| 205.06 | [M+H]⁺ |

| 227.04 | [M+Na]⁺ |

| 187.05 | [M-H₂O+H]⁺ |

| 159.05 | [M-COOH+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any compound of interest in these fields, a thorough understanding of its solubility and stability is paramount for its effective development and application. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its comprehensive characterization. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles for analogous structures, particularly focusing on the 1,3,4-oxadiazole moiety, to inform best practices for its evaluation.

Introduction

This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are recognized for their versatile biological activities and are often employed as bioisosteric replacements for ester and amide groups to enhance metabolic stability and other pharmacokinetic properties. The 1,3,4-oxadiazole ring is noted for its thermal and chemical stability.[2] This guide will address the critical aspects of solubility and stability for this specific benzoic acid derivative, providing a framework for its systematic evaluation.

Physicochemical Properties

While experimental data is scarce, a summary of available and calculated physicochemical properties for this compound is presented in Table 1. This information is aggregated from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.19 g/mol | [1] |

| CAS Number | 892502-28-2 | [3] |

| Calculated Density | 1.337 g/cm³ | [3] |

| Calculated Boiling Point | 405.07°C at 760 mmHg | [3] |

| Calculated Flash Point | 198.779°C | [3] |

| Calculated Refractive Index | 1.583 | [3] |

Stability Profile of the 1,3,4-Oxadiazole Core

The stability of the 1,3,4-oxadiazole ring system is a key determinant of the overall stability of this compound. Theoretical and experimental studies on related oxadiazole derivatives provide valuable insights:

-

Isomeric Stability: The 1,3,4-oxadiazole isomer is generally considered the most stable among the different oxadiazole isomers.[2]

-

pH-Dependent Stability: The stability of oxadiazole derivatives can be significantly influenced by pH. For some derivatives, maximum stability is observed in the pH range of 3-5.[4] Degradation can occur at both low and high pH through ring-opening reactions.[4]

-

Metabolic Stability: The 1,3,4-oxadiazole ring is often incorporated into drug candidates to improve metabolic stability.[5]

-

Stability in Biological Matrices: A study on the related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, noted the decomposition of one of its metabolites in urine samples, highlighting the potential for instability in certain biological environments.[6][7]

Experimental Protocols for Solubility and Stability Assessment

To address the lack of specific data for this compound, the following detailed experimental protocols are recommended.

Solubility Determination

4.1.1. Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

-

Materials: this compound, selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)), orbital shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrumentation.

-

Protocol:

-

Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

The solubility is reported in units such as mg/mL or µg/mL.

-

4.1.2. Kinetic (High-Throughput) Solubility

This method provides a rapid assessment of solubility from a DMSO stock solution.

-

Materials: this compound in DMSO stock solution (e.g., 10 mM), aqueous buffer (e.g., PBS pH 7.4), multi-well plates, plate reader with turbidity or light scattering detection, or HPLC-UV.

-

Protocol:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in a multi-well plate.

-

Mix and incubate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of the resulting solution using a plate reader to detect precipitation.

-

Alternatively, centrifuge the plate, and measure the concentration of the compound remaining in the supernatant by HPLC-UV.

-

The kinetic solubility is the concentration at which precipitation is observed or the measured concentration in the supernatant.

-

Stability Assessment

4.2.1. Forced Degradation Studies

These studies are designed to identify potential degradation pathways and the intrinsic stability of the molecule.

-

Conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound stored at elevated temperature (e.g., 80°C).

-

Photolytic: Solid compound and solution exposed to UV and visible light (ICH Q1B guidelines).

-

-

Protocol:

-

Prepare solutions of the compound in the respective stress conditions.

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Characterize any significant degradation products using mass spectrometry (LC-MS).

-

4.2.2. Solution State Stability

This study evaluates the stability of the compound in relevant solvents and buffers over time.

-

Protocol:

-

Prepare solutions of the compound in various buffers (e.g., pH 3, 5, 7.4, 9) and organic solvents.

-

Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days) using a stability-indicating HPLC method.

-

Quantify the remaining parent compound and any major degradants.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive solubility and stability characterization of this compound.

Caption: Experimental workflow for solubility and stability characterization.

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS # 892502-28-2, this compound: more information. [chemblink.com]

- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

A Technical Deep Dive into the Biological Potential of 4-(5-Methyl-1,3,4-oxadiazol-2-yl) Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. This technical guide focuses on the biological activities of derivatives incorporating the 4-(5-methyl-1,3,4-oxadiazol-2-yl) core, with a particular emphasis on their anti-inflammatory and anticancer properties. While direct derivatives of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid with extensive biological data are not widely reported in publicly accessible literature, a closely related series of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide and benzenesulfonamide derivatives have been synthesized and evaluated, offering valuable insights into the potential of this scaffold.

Anti-Inflammatory Activity

The anti-inflammatory potential of these derivatives was assessed using the carrageenan-induced paw edema model in rats, a standard and well-established assay for evaluating acute inflammation.

Quantitative Anti-Inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of the synthesized compounds, expressed as the percentage inhibition of paw edema at various time points after carrageenan administration.

| Compound ID | R Group | 1h | 2h | 3h | 4h |

| 11a | -C6H5 | 25.1 | 28.3 | 33.7 | 30.1 |

| 11b | -4-Cl-C6H4 | 30.2 | 35.1 | 40.5 | 36.8 |

| 11c | -4-F-C6H4 | 28.9 | 33.2 | 38.9 | 34.5 |

| 11d | -4-NO2-C6H4 | 35.6 | 40.1 | 45.3 | 41.2 |

| 11e | -SO2-C6H5 | 22.5 | 26.8 | 30.1 | 27.4 |

| 11f | -SO2-4-CH3-C6H4 | 24.8 | 29.1 | 32.6 | 29.9 |

| Indomethacin | (Standard) | 40.3 | 45.8 | 50.2 | 46.7 |

Data synthesized from publicly available research on related compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Rats are divided into control, standard, and test groups.

-

Compound Administration: Test compounds and the standard drug (e.g., Indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose (e.g., 10 mg/kg) 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Anticancer Activity

The anticancer potential of these derivatives was evaluated in vitro against the National Cancer Institute's (NCI) 60-human tumor cell line panel. This screening provides a broad assessment of a compound's cytotoxic and cytostatic effects across a diverse range of cancer types.

Quantitative Anticancer Data

The following table presents the growth inhibition percentage (GP) for selected compounds against various cancer cell lines at a single dose (10⁻⁵ M).

| Compound ID | R Group | Leukemia (K-562) | Melanoma (MDA-MB-435) | Breast Cancer (T-47D) | Colon Cancer (HCT-15) |

| 11a | -C6H5 | 15.2 | 20.5 | 18.3 | 22.1 |

| 11b | -4-Cl-C6H4 | 25.8 | 30.1 | 28.9 | 32.4 |

| 11c | -4-F-C6H4 | 22.4 | 27.8 | 25.6 | 29.3 |

| 11d | -4-NO2-C6H4 | 40.1 | 45.2 | 42.7 | 48.9 |

| 11e | -SO2-C6H5 | 10.3 | 15.6 | 12.8 | 18.2 |

| 11f | -SO2-4-CH3-C6H4 | 12.7 | 18.1 | 14.9 | 20.5 |

Data synthesized from publicly available research on related compounds.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This in vitro assay assesses the antiproliferative activity of a compound against 60 different human cancer cell lines.

-

Cell Lines: The screen utilizes 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The test compounds are added at a single concentration (for the initial screen) or at five 10-fold dilutions (for the 5-dose assay).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. This assay measures the protein content, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance is read, and the percentage growth is calculated. For the 5-dose assay, dose-response curves are generated, and key parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) are determined.

Synthesis and Experimental Workflows

The following diagrams illustrate the general synthetic pathway for the N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzenesulfonamide derivatives and the workflow for their biological evaluation.

Caption: General synthetic scheme for the target compounds.

Caption: Workflow for biological activity evaluation.

Concluding Remarks

The presented data on N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide and benzenesulfonamide derivatives highlight the potential of the 4-(5-methyl-1,3,4-oxadiazol-2-yl) scaffold in the development of novel anti-inflammatory and anticancer agents. The observed activities, particularly for derivatives bearing electron-withdrawing groups like the nitro moiety, suggest that this core structure is a promising starting point for further medicinal chemistry exploration. Future studies focusing on the synthesis and evaluation of direct derivatives of this compound are warranted to fully elucidate the therapeutic potential of this chemical class. The detailed experimental protocols and workflows provided herein offer a foundational guide for researchers aiming to build upon this promising area of drug discovery.

In Silico Prediction of Physicochemical, Pharmacokinetic, and Biological Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, in silico computational methods have emerged as indispensable tools for the early-stage evaluation of novel chemical entities. These predictive models offer a rapid and cost-effective means to assess the physicochemical properties, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological activities of compounds before their synthesis and experimental testing. This technical guide provides a comprehensive in silico analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a molecule featuring the privileged 1,3,4-oxadiazole scaffold known for its diverse pharmacological activities.[1][2]

This document outlines the predicted properties of the target molecule, details the methodologies for these predictions using publicly available web-based tools, and explores potential biological signaling pathways through which this compound may exert its effects. All quantitative data is presented in structured tables for clarity and comparative analysis, and key workflows and pathways are visualized using Graphviz diagrams.

Predicted Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound were predicted using a consensus approach employing three widely recognized in silico tools: SwissADME, pkCSM, and admetSAR.[3][4][5][6][7][8][9][10][11][12][13] The canonical SMILES string for the molecule, CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O, was obtained from PubChem (CID 17723764) and used as the input for these predictions.[14]

Physicochemical Properties

| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Predicted Value (admetSAR) |

| Molecular Formula | C10H8N2O3 | - | - |

| Molecular Weight | 204.18 g/mol | - | 204.18 g/mol |

| LogP (Octanol/Water) | 1.86 | 1.76 | 1.95 |

| Water Solubility (logS) | -3.21 | -2.831 | -2.99 |

| Topological Polar Surface Area (TPSA) | 71.75 Ų | - | 71.75 Ų |

| Number of H-bond Acceptors | 4 | - | 4 |

| Number of H-bond Donors | 1 | - | 1 |

| Number of Rotatable Bonds | 2 | - | 2 |

Pharmacokinetic (ADMET) Profile

| ADMET Parameter | Predicted Profile (SwissADME) | Predicted Profile (pkCSM) | Predicted Profile (admetSAR) |

| Human Intestinal Absorption | High | 93.8% | High |

| Blood-Brain Barrier (BBB) Permeant | No | No | No |

| P-glycoprotein Substrate | No | Yes | No |

| CYP1A2 Inhibitor | No | No | Yes |

| CYP2C19 Inhibitor | No | No | No |

| CYP2C9 Inhibitor | Yes | No | Yes |

| CYP2D6 Inhibitor | No | No | No |

| CYP3A4 Inhibitor | No | No | No |

| AMES Toxicity | - | No | No |

| hERG I Inhibitor | - | No | No |

| Hepatotoxicity | - | No | Yes |

| Skin Sensitisation | - | No | - |

Drug-Likeness Evaluation

| Rule/Filter | SwissADME Evaluation |

| Lipinski's Rule of Five | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |

| Muegge Filter | Yes; 0 violations |

| Bioavailability Score | 0.55 |

Experimental Protocols for In Silico Predictions

The following protocols detail the step-by-step procedures for predicting the physicochemical and ADMET properties of a small molecule using the web servers SwissADME, pkCSM, and admetSAR.

Protocol 1: Prediction using SwissADME

-

Navigate to the SwissADME website: Open a web browser and go to --INVALID-LINK--][9]">http://www.swissadme.ch.[6][9]

-

Input the Molecule: In the "Enter a list of SMILES here" text box, paste the SMILES string of the molecule: CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O.

-

Run the Prediction: Click the "Run" button to initiate the calculations.

-

Analyze the Results: The results page will display the predicted properties, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The results are presented in a clear, tabulated format.

Protocol 2: Prediction using pkCSM

-

Navigate to the pkCSM website: Access the pkCSM web server at 157][13]

-

Input the Molecule: In the "Provide a SMILES string" text box, paste the SMILES string: CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O.

-

Select Prediction Mode: Choose the desired prediction modules. For a comprehensive analysis, select the "ADMET" button.

-

Submit the Job: Click the "Submit" button to start the prediction.

-

View and Interpret Results: The output will provide predictions for various ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity, with clear interpretations of the predicted values.[16]

Protocol 3: Prediction using admetSAR

-

Navigate to the admetSAR website: Go to the admetSAR web server at 1710]

-

Input the Molecule: In the text box under "ADMET Evaluation", paste the SMILES string: CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O.

-

Initiate Prediction: Click the "Predict" button.

-

Examine the Predictions: The results will be displayed in a table, showing the predicted values for a wide range of ADMET-related endpoints, including absorption, distribution, metabolism, excretion, and toxicity.[18]

Predicted Biological Activities and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][19][20][21] Based on the structural features of this compound and the known activities of related compounds, several potential biological targets and signaling pathways can be hypothesized.

Potential Anticancer Activity and Associated Signaling Pathways

The 1,3,4-oxadiazole scaffold is a common feature in many compounds with demonstrated anticancer properties.[19][22][23][24][25] These compounds have been shown to target various components of cancer cell signaling pathways.

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1][26][27][28] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Some 1,3,4-oxadiazole derivatives have been investigated as potential VEGFR inhibitors.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4][14][19][29] Dysregulation of this pathway is a hallmark of many cancers.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway

The 1,3,4-oxadiazole moiety is present in compounds with anti-inflammatory properties.[6][30][31][32] A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of pro-inflammatory cytokines and other mediators.[5][20][21][22][24][33][34][35][36]

Caption: Postulated inhibition of the NF-κB signaling pathway.

Potential Antibacterial Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[37][38][39][40] The proposed mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes such as DNA gyrase.[39]

Caption: Hypothetical mechanism of antibacterial action.

Conclusion

This in silico investigation of this compound provides valuable preliminary data for its potential as a drug candidate. The predictions suggest favorable physicochemical properties for oral bioavailability and a generally acceptable pharmacokinetic profile. The molecule adheres to established drug-likeness rules, indicating its potential for further development.

The predicted biological activities, including potential anticancer, anti-inflammatory, and antibacterial effects, are consistent with the known pharmacological profile of the 1,3,4-oxadiazole class of compounds. The exploration of potential interactions with key signaling pathways such as VEGFR-2, PI3K/Akt, and NF-κB provides a foundation for hypothesis-driven experimental validation.

It is crucial to emphasize that these in silico predictions are computational estimations and require experimental verification. The protocols and data presented in this guide are intended to serve as a robust starting point for researchers to prioritize and design future laboratory-based studies to confirm and expand upon these findings.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. cusabio.com [cusabio.com]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kB Signaling Pathway - Elabscience [elabscience.com]

- 6. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pkCSM [biosig.lab.uq.edu.au]

- 8. phytojournal.com [phytojournal.com]

- 9. SwissADME [swissadme.ch]

- 10. admetSAR [lmmd.ecust.edu.cn]

- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pkCSM [biosig.lab.uq.edu.au]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 16. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lmmd.ecust.edu.cn [lmmd.ecust.edu.cn]

- 18. admetSAR 3.0: about [lmmd.ecust.edu.cn]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors [mdpi.com]

- 24. ijfmr.com [ijfmr.com]

- 25. mdpi.com [mdpi.com]

- 26. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 27. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 30. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. creative-diagnostics.com [creative-diagnostics.com]

- 34. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 35. tandfonline.com [tandfonline.com]

- 36. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

Potential Therapeutic Targets of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a synthetic organic compound that serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motif, the 1,3,4-oxadiazole ring system, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound by examining the pharmacological activities of its close structural analogs and derivatives. The evidence strongly suggests potential applications in oncology, infectious diseases, and inflammatory conditions, primarily through the inhibition of key enzymes such as carbonic anhydrases, receptor tyrosine kinases, and other cellular signaling proteins. This document provides a comprehensive overview of these potential applications, supported by available quantitative data and detailed experimental methodologies, to guide future research and drug discovery efforts.

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. This has led to the incorporation of the 1,3,4-oxadiazole scaffold into a wide array of therapeutic agents with diverse biological activities. This compound, as a readily available synthetic intermediate, represents a valuable starting point for the development of new chemical entities with therapeutic potential. This whitepaper will explore the most promising therapeutic targets for compounds derived from this core structure, based on the established activities of related molecules.

Potential Therapeutic Areas and Targets

The primary therapeutic opportunities for derivatives of this compound can be categorized into three main areas: oncology, carbonic anhydrase inhibition, and anti-inflammatory/antimicrobial applications.

Oncology

A substantial body of research highlights the potent anticancer activity of 1,3,4-oxadiazole derivatives against a broad spectrum of human cancer cell lines.[2][3][4][5]

Potential Targets and Mechanisms:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some quinoline-oxadiazole hybrids have demonstrated significant antiproliferative activity by inhibiting EGFR, a key driver in many cancers.[6] The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.

-

General Cytotoxicity: Various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown significant growth inhibition across a panel of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancer.[2] While the exact targets for many of these compounds are not fully elucidated, they represent promising leads for broad-spectrum anticancer agents.

Quantitative Data Summary:

| Compound Class | Cancer Cell Line | IC50 / Growth Percent | Reference |

| Quinoline-oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | 0.137–0.332 µg/mL | [6] |

| Quinoline-oxadiazole derivatives | MCF-7 (Breast Adenocarcinoma) | 0.164–0.583 µg/mL | [6] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | GP = 15.43% | [2] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | GP = 18.22% | [2] |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical Cancer) | 10.64–33.62 µM | [5] |

Carbonic Anhydrase Inhibition

A significant and well-documented therapeutic area for 1,3,4-oxadiazole derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7]

Potential Targets and Mechanisms:

-

Carbonic Anhydrase II (CA-II) Inhibition: The structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of CA-II.[8][9][10] This enzyme is a key target for diuretics and treatments for glaucoma. Inhibition of CA-II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

Quantitative Data Summary:

| Compound Class | Target | IC50 / Ki | Reference |

| 4-(1,3,4-oxadiazol-2-yl) benzenesulfonamides | hCA I | 18.08 nM (for compound 5c) | [7] |

| 4-(1,3,4-oxadiazol-2-yl) benzenesulfonamides | hCA II | Potent inhibition observed | [7] |

| 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | MAO-B | 0.0027 µM (most potent compound) | [11] |

Anti-inflammatory and Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole have also been investigated for their potential as anti-inflammatory and antimicrobial agents.[12][13]

Potential Targets and Mechanisms:

-

Anti-inflammatory: While the specific targets are often not fully elucidated, some derivatives have shown promising anti-inflammatory activity in vivo.[12] This could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

-

Antimicrobial: Several 1,3,4-oxadiazole derivatives exhibit potent antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16] The mechanism of action is likely multifactorial, potentially involving the disruption of bacterial cell wall synthesis, DNA replication, or other essential cellular processes.

Quantitative Data Summary:

| Compound Class | Organism/Assay | MIC | Reference |

| 1,3,4-oxadiazole derivatives | S. aureus | 4–32 µg/ml | [14] |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | MRSA | 62 µg/mL | [16] |

Experimental Protocols

As this compound is primarily an intermediate, specific experimental protocols for its biological evaluation are not available. However, based on the activities of its derivatives, the following standard assays would be appropriate for screening novel compounds derived from this core.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.

-

Inhibition Assay: The assay is performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: The hydrolysis of the substrate, which results in a colored product, is monitored spectrophotometrically over time.

-

Data Analysis: The rate of the enzymatic reaction is calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to a specific optical density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While this compound itself has not been extensively studied for its biological activities, the vast body of literature on its derivatives strongly suggests its potential as a scaffold for the development of novel therapeutics. The most promising avenues for future research lie in the synthesis and evaluation of new derivatives targeting cancer, carbonic anhydrases, and microbial pathogens. Structure-activity relationship (SAR) studies on these new compounds will be crucial for optimizing their potency and selectivity for their respective targets. Furthermore, elucidation of the precise mechanisms of action for the most promising candidates will be essential for their progression into preclinical and clinical development. The versatility of the 1,3,4-oxadiazole ring system, coupled with the synthetic accessibility of the title compound, makes it a highly attractive starting point for innovative drug discovery programs.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 9. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can be readily modified to interact with a diverse range of biological targets. Among the privileged heterocyclic structures, the 1,3,4-oxadiazole ring has garnered significant attention due to its favorable physicochemical properties and broad spectrum of biological activities. This technical guide focuses on a particularly promising fragment for drug design: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid .

This molecule combines the desirable features of a benzoic acid moiety, a common pharmacophore for interacting with protein binding sites, and a 5-methyl-1,3,4-oxadiazole ring, which can act as a bioisostere for esters and amides, enhance metabolic stability, and participate in various non-covalent interactions. This guide provides an in-depth overview of its synthesis, chemical properties, and, most importantly, its application as a versatile fragment in the design of novel therapeutic agents, with a particular focus on its role in the development of carbonic anhydrase inhibitors and anticancer agents.

Core Compound Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₈N₂O₃.[1] It serves as a key intermediate and building block in the synthesis of a wide array of biologically active molecules.[2]

| Property | Value | Source |

| CAS Number | 892502-28-2 | [1][3] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | [3] |

| Density (calculated) | 1.337 g/cm³ | [4] |

| Boiling Point (calculated) | 405.07°C at 760 mmHg | [4] |

| Flash Point (calculated) | 198.779°C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the cyclization of a corresponding acyl hydrazide. Below are representative experimental protocols for the synthesis of the core molecule and a key derivative.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids

A common route to synthesize 1,3,4-oxadiazoles starts from benzoic acids or their esters. The carboxylic acid is first converted to its corresponding ester, which then reacts with hydrazine hydrate to form a hydrazide. This hydrazide undergoes oxidative cyclization to yield the 1,3,4-oxadiazole nucleus.

Protocol 1: Synthesis of this compound (Conceptual Pathway)

While a direct, detailed synthesis protocol for the title compound was not found in the immediate search results, a general and widely applicable method involves the following steps:

-

Esterification: 4-Carboxybenzohydrazide is reacted with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N'-acetyl-4-carboxybenzohydrazide.

-

Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or thermal conditions to yield the 1,3,4-oxadiazole ring.

Diagram of a general synthesis workflow:

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (ODASA)

A key derivative, 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (ODASA), a potent carbonic anhydrase inhibitor, is synthesized from 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide.

Protocol 2: Synthesis of ODASA

-

Reaction Setup: To 4-(2-acetylhydrazine-1-carbonyl)-benzenesulfonamide in a flask, add 2 equivalents of phosphorus oxychloride.

-

Heating: Heat the reaction mixture at 80°C for 4-5 hours.

-

Work-up: After the reaction is complete, distill the excess phosphorus oxychloride under vacuum.

-

Precipitation: Pour the oily residue onto ice. Neutralize the resulting suspension with ammonia and stir for 2 hours.

-

Isolation: Filter the precipitate and wash it with cold water to obtain the final product.

Applications in Drug Design

The this compound scaffold has been successfully employed in the design of inhibitors for several important drug targets.

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly those with a sulfonamide group, have shown potent inhibitory activity against various isoforms of carbonic anhydrase (CA). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including glaucoma, edema, and cancer.

The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors. The 1,3,4-oxadiazole ring serves as a rigid linker to position other substituents that can interact with the enzyme's active site, leading to enhanced potency and selectivity.

Quantitative Data for Carbonic Anhydrase Inhibitors:

| Compound | Target Isoform | IC₅₀ (nM) | Source |

| 5c (a 4-(1,3,4-oxadiazol-2-yl) benzenesulfonamide derivative) | hCA I | 18.08 | [5] |

| Acetazolamide (AAZ) (Standard) | hCA I | >1500 | [5] |

| 5c, 5g, 5h, 5k (derivatives) | hCA I and II | More potent than AAZ | [5] |

Pharmacokinetic Data for ODASA in Rats:

| Parameter | Value (after ocular administration) | Source |

| Maximum Plasma Concentration (Cmax) | 349.85 ± 62.50 ng/mL | [6] |

| Half-life (t₁/₂) | 46.4 ± 3.8 h | [6] |

| Relative Bioavailability | 81.03% | [6] |

Signaling Pathway: Carbonic Anhydrase II Inhibition in Glaucoma

In the eye, carbonic anhydrase II in the ciliary body epithelium is crucial for the production of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure.

Caption: Inhibition of Carbonic Anhydrase II by an ODASA derivative.

Anticancer Activity

The 1,3,4-oxadiazole moiety is a common feature in many compounds with demonstrated anticancer activity. Derivatives of this compound have been investigated for their potential as anticancer agents, targeting various cancer cell lines. The mechanisms of action are diverse and can include inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase.

Quantitative Data for Anticancer Activity of 1,3,4-Oxadiazole Derivatives:

| Compound | Cell Line | Activity Metric | Value | Source |

| 4s | MDA-MB-435 (Melanoma) | Growth Percent | 15.43 | [3] |

| 4s | K-562 (Leukemia) | Growth Percent | 18.22 | [3] |

| 4s | T-47D (Breast Cancer) | Growth Percent | 34.27 | [3] |

| 4s | HCT-15 (Colon Cancer) | Growth Percent | 39.77 | [3] |

| 4u | MDA-MB-435 (Melanoma) | Growth Percent | 6.82 | [3] |